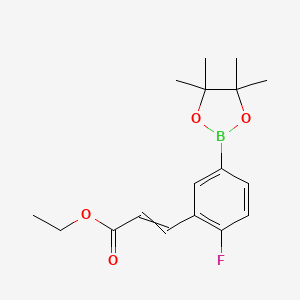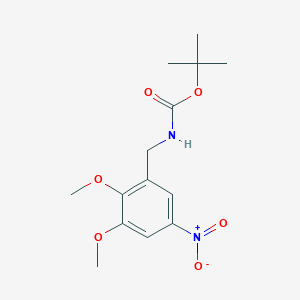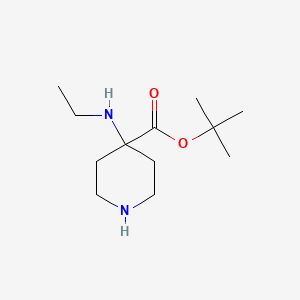
Tert-butyl 4-(ethylamino)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-4-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-4-ylcarbamate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4-Boc-4-Ethylaminopiperidine typically involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which undergoes catalytic hydrogenation reduction using palladium on carbon (Pd/C) to yield 4-Boc-4-Ethylaminopiperidine . This method is advantageous due to its short synthetic route, easily available raw materials, and high reaction yield.
Analyse Des Réactions Chimiques
4-Boc-4-Ethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is used in the development of drugs targeting specific biological pathways, such as muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a muscarinic M3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to therapeutic effects in conditions like chronic obstructive pulmonary disease and irritable bowel syndrome . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Ethylaminopiperidine: This compound has a similar structure but differs in the position of the Boc group.
N-Phenyl-4-piperidinamine (4-AP): Used as a precursor in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor for fentanyl synthesis.
The uniqueness of 4-Boc-4-Ethylaminopiperidine lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl 4-(ethylamino)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(6-8-13-9-7-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
Clé InChI |
ASWZUZNHLBJDGK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCNCC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


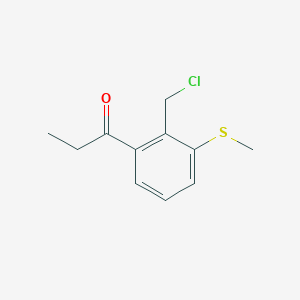
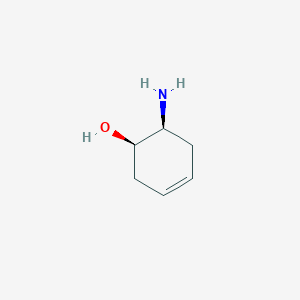
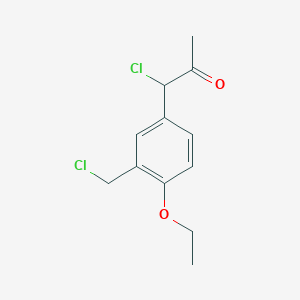
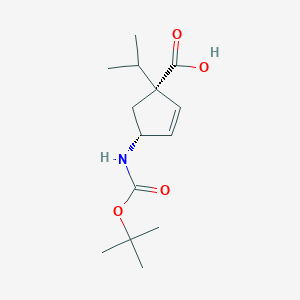
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)


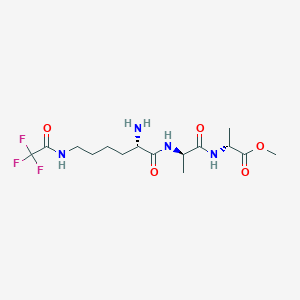
![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)


